molecular formula C14H11ClO3 B6397828 4-Chloro-2-(4-hydroxymethylphenyl)benzoic acid, 95% CAS No. 1261961-31-2

4-Chloro-2-(4-hydroxymethylphenyl)benzoic acid, 95%

Cat. No. B6397828
CAS RN: 1261961-31-2
M. Wt: 262.69 g/mol
InChI Key: PZQWMMTVTSVJTG-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-hydroxymethylphenyl)benzoic acid, 95%, also known as 4-Chloro-2-methoxybenzoic acid, is a chlorinated aromatic carboxylic acid. It is an important intermediate in the synthesis of many compounds and is often used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. This compound is widely used in scientific research, with applications in biochemistry, pharmacology, and physiology.

Mechanism of Action

4-Chloro-2-(4-hydroxymethylphenyl)benzoic acid is a chlorinated aromatic carboxylic acid, meaning it is a type of organic molecule that contains a carboxylic acid functional group. This functional group is important for the compound’s biological activity, as it can interact with other molecules in the body. Specifically, the carboxylic acid functional group can interact with proteins and enzymes, which can lead to changes in the activity of these molecules. Additionally, the chlorine atom in the compound can interact with other molecules, leading to changes in their activity as well.
Biochemical and Physiological Effects
4-Chloro-2-(4-hydroxymethylphenyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of this enzyme can lead to decreased inflammation and pain in the body. Additionally, it has been shown to inhibit the activity of certain proteins, such as protein kinase C (PKC). Inhibition of this protein can lead to changes in cell signaling pathways, which can have a variety of effects on the body’s physiology.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(4-hydroxymethylphenyl)benzoic acid has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize from readily available starting materials, and it has a high purity of 95%. Additionally, it can be used in a variety of experiments, such as drug development, synthesis of other compounds, and studies of biochemical and physiological processes. However, there are some limitations to using this compound in laboratory experiments. For example, it can be toxic if ingested, and it can react with other compounds, leading to unexpected results.

Future Directions

There are several potential future directions for the use of 4-Chloro-2-(4-hydroxymethylphenyl)benzoic acid. For example, it could be used in the development of new drugs to treat cancer, diabetes, and other diseases. Additionally, it could be used in the synthesis of other compounds, such as polymers, dyes, and pesticides. Finally, it could be used to study biochemical and physiological processes, such as enzyme activity and cell signaling pathways.

Synthesis Methods

4-Chloro-2-(4-hydroxymethylphenyl)benzoic acid is synthesized by the reaction of 4-chloro-2-methoxybenzaldehyde and ethyl chloroacetate in the presence of a base, such as sodium hydroxide. This reaction yields 4-chloro-2-(4-hydroxymethylphenyl)benzoic acid as the major product, with a purity of 95%. The reaction can be carried out at room temperature and is relatively simple and cost-effective.

Scientific Research Applications

4-Chloro-2-(4-hydroxymethylphenyl)benzoic acid is widely used in scientific research. It has been used in the development of new drugs, in the synthesis of other compounds, and in the study of biochemical and physiological processes. For example, this compound has been used in the development of new drugs to treat cancer, diabetes, and other diseases. It has also been used in the synthesis of other compounds, such as polymers, dyes, and pesticides. Additionally, it has been used to study biochemical and physiological processes, such as enzyme activity and cell signaling pathways.

properties

IUPAC Name

4-chloro-2-[4-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQWMMTVTSVJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689118
Record name 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-31-2
Record name 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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